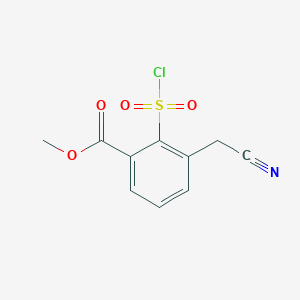![molecular formula C9H20S6 B14285416 2-[2,3-Bis(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol CAS No. 131511-68-7](/img/structure/B14285416.png)
2-[2,3-Bis(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- 2-[2,3-Bis(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol: is a chemical compound with the following properties:
- It consists of three sulfur atoms in a linear arrangement, connected by two ethyl groups and a propyl group. The compound is notable for its thiol functional groups, which confer reactivity and biological significance.
Chemical Formula: C9H20S6
Molecular Weight: 320.645 g/mol
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a model compound for studying thiol chemistry and sulfur-containing molecules.
Biology: Investigated for its role in redox processes and as a potential antioxidant.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Used in organic synthesis and as a building block for more complex molecules.
Mechanism of Action
- The compound’s thiol groups can interact with metal ions, enzymes, and other biomolecules.
- It may act as a scavenger of reactive oxygen species (ROS) due to its antioxidant properties.
Comparison with Similar Compounds
Similar Compounds:
Properties
CAS No. |
131511-68-7 |
|---|---|
Molecular Formula |
C9H20S6 |
Molecular Weight |
320.7 g/mol |
IUPAC Name |
2-[2,3-bis(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol |
InChI |
InChI=1S/C9H20S6/c10-1-4-13-7-9(15-6-3-12)8-14-5-2-11/h9-12H,1-8H2 |
InChI Key |
QTEWPHJCEXIMRJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CSCC(CSCCS)SCCS)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


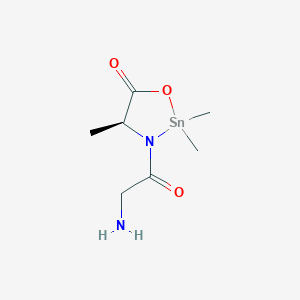
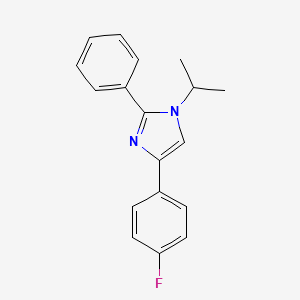
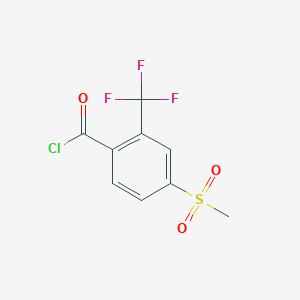
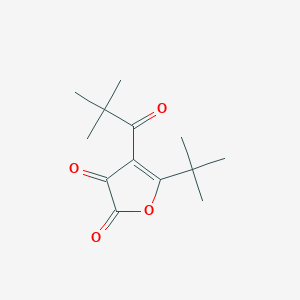
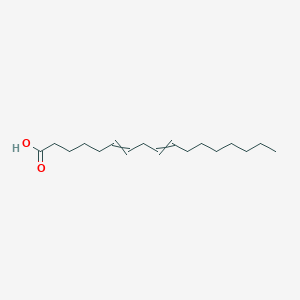
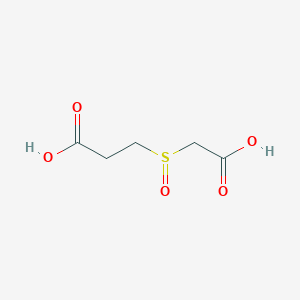

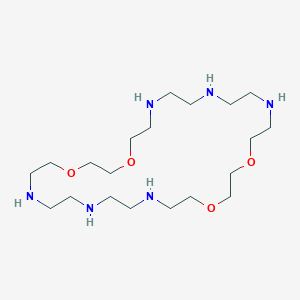
![2,2'-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14285403.png)
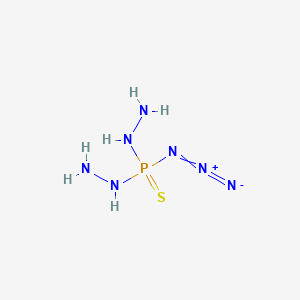
![Diethyl ethyl[(3-nitrophenyl)methyl]propanedioate](/img/structure/B14285418.png)


